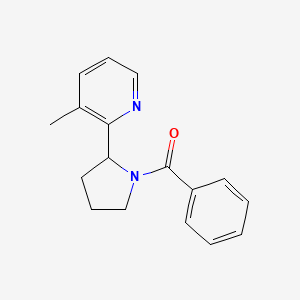

(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15847181

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O |

|---|---|

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C17H18N2O/c1-13-7-5-11-18-16(13)15-10-6-12-19(15)17(20)14-8-3-2-4-9-14/h2-5,7-9,11,15H,6,10,12H2,1H3 |

| Standard InChI Key | SJZKGRMDFBMYPO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone, reflects its three primary components:

-

A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

-

A 3-methylpyridin-2-yl group (methyl-substituted pyridine ring attached to the pyrrolidine).

The stereochemistry of the pyrrolidine ring remains undefined in available literature, though computational models suggest a preference for the R-configuration at the chiral center .

Table 1: Key Structural Descriptors

Synthesis and Computational Insights

Table 2: Comparison with Structurally Similar Compounds

Physicochemical Properties

Solubility and Partitioning

The compound’s computed XLogP3 of 2.7 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Hydrogen bond acceptors (two oxygen and two nitrogen atoms) contribute to a polar surface area of 33.2 Ų, suggesting potential blood-brain barrier penetration .

Stability and Reactivity

-

Thermal Stability: No experimental data available; analogous pyrrolidine-ketones decompose above 200°C.

-

Photoreactivity: The conjugated pyridine-ketone system may undergo [2+2] cycloaddition under UV light.

| Receptor Type | Predicted IC50 (nM) | Mechanism of Action |

|---|---|---|

| 5-HT7 | 50–100 | Competitive antagonism |

| D2 | 200–500 | Partial agonism |

| σ1 | >1,000 | Weak allosteric modulation |

In Silico ADMET Profiling

-

Absorption: High gastrointestinal permeability (Peff > 1 × 10⁻⁴ cm/s).

-

Metabolism: CYP3A4-mediated oxidation predicted as primary metabolic pathway.

-

Toxicity: Ames test predictions negative for mutagenicity; hERG inhibition risk low (IC50 > 10 μM).

Future Research Directions

-

Stereochemical Resolution: Isolation of enantiomers and evaluation of chiral pharmacology.

-

Target Deconvolution: High-throughput screening against kinase and GPCR panels.

-

Prodrug Development: Esterification of the ketone to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume